![molecular formula C23H15ClFN3O B2391188 3-(4-chlorophenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-98-2](/img/structure/B2391188.png)
3-(4-chlorophenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-chlorophenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is a chemical compound that belongs to the class of pyrazoloquinolines. It has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
Fluorescence and Photophysical Properties
Research on quinoline derivatives, including structures similar to 3-(4-chlorophenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline, demonstrates their efficiency as fluorophores. These compounds are used extensively in biochemistry and medicine for studying biological systems due to their fluorescence properties. Such derivatives are promising for applications requiring sensitive and selective compounds for fluorescence-based detection and imaging techniques. They are also explored for luminescent and electroluminescent applications, showing potential in light-emitting devices with their stability in various solvents and under different conditions (Aleksanyan & Hambardzumyan, 2013; Danel et al., 2010).
Corrosion Inhibition
Quinoline derivatives have been investigated for their corrosion inhibition properties. Studies involving computational and electrochemical analyses have shown that certain quinoline-based compounds serve as effective corrosion inhibitors for metals in acidic environments. This application is crucial for extending the lifespan of metal structures and components in industrial settings (Saraswat & Yadav, 2020).
Antimicrobial Activity
Some quinoline derivatives exhibit significant antimicrobial activity, making them potential candidates for developing new antimicrobial agents. These compounds have been tested against a variety of bacterial and fungal strains, showing moderate to high activity levels. This research direction is particularly relevant for addressing the challenge of antibiotic resistance and the need for new, effective antimicrobial compounds (El-Gamal et al., 2016).
Molecular Logic Switches
Quinoline derivatives are also explored for their application in molecular logic switches, demonstrating the potential for use in molecular electronics and information processing at the nanoscale. The photophysical properties of these compounds, such as solvatochromism, acidochromism, and fluorescence in the solid state, are key to their functionality as molecular switches. This area of research is at the forefront of developing smart materials and devices that can perform complex operations at the molecular level (Uchacz et al., 2016).
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(4-fluorophenyl)-8-methoxypyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFN3O/c1-29-18-10-11-21-19(12-18)23-20(13-26-21)22(14-2-4-15(24)5-3-14)27-28(23)17-8-6-16(25)7-9-17/h2-13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWTUPGPZMJUCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(4,5-Dichloroimidazol-1-yl)butyl]isoindole-1,3-dione](/img/structure/B2391105.png)
![3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone](/img/structure/B2391106.png)
![1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B2391107.png)
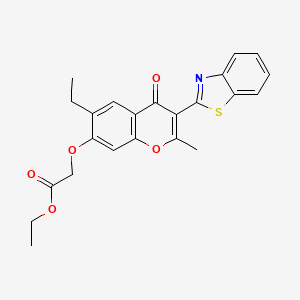
![4-[2-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2391109.png)
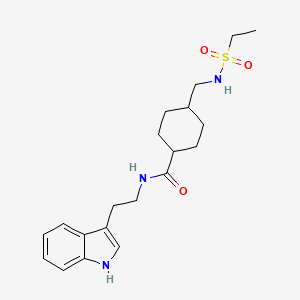
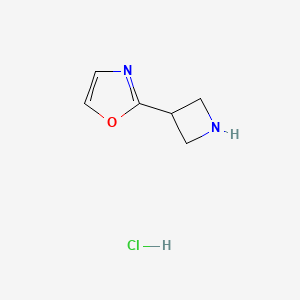
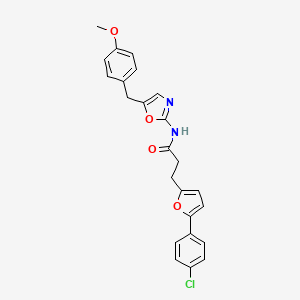
![[(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B2391113.png)
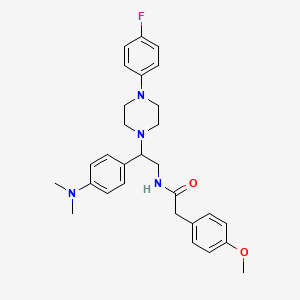
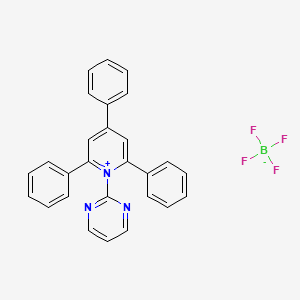

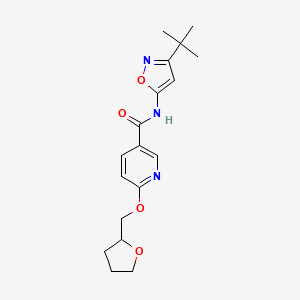
![3,4,5-trimethoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2391128.png)
